Zindoxifene

Übersicht

Beschreibung

Zindoxifen: ist ein nicht-steroidaler selektiver Östrogenrezeptor-Modulator (SERM), der in den 1980er und frühen 1990er Jahren zur Behandlung von Brustkrebs entwickelt wurde . Es gehört zur Klasse der 2-Phenylindole-SERMs und war die Leitverbindung in dieser Kategorie . Trotz vielversprechender präklinischer Ergebnisse wurde es aufgrund fehlender Wirksamkeit in klinischen Studien nicht vermarktet .

Vorbereitungsmethoden

Die Synthese von Zindoxifen umfasst mehrere Schritte, beginnend mit der Herstellung des Indol-Kerns. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Bildung des Indol-Kerns: Der Indol-Kern wird durch eine Fischer-Indol-Synthese-Reaktion synthetisiert, bei der Phenylhydrazin unter sauren Bedingungen mit einem Keton oder Aldehyd reagiert.

Acetylierung: Der Indol-Kern wird dann mit Essigsäureanhydrid acetyliert, um die Acetoxygruppen einzuführen.

Kupplungsreaktion: Das acetylierte Indol wird durch eine palladiumkatalysierte Kreuzkupplungsreaktion mit einem Phenylring gekoppelt, um die endgültige Zindoxifen-Struktur zu bilden.

Chemische Reaktionsanalyse

Zindoxifen durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Zindoxifen kann oxidiert werden, um das entsprechende Chinonderivat zu bilden.

Reduktion: Es kann reduziert werden, um sein Hydroxyderivat zu bilden.

Substitution: Zindoxifen kann nukleophile Substitutionsreaktionen eingehen, insbesondere an den Acetoxygruppen.

Hydrolyse: Die Acetoxygruppen können hydrolysiert werden, um die entsprechenden Hydroxyderivate zu bilden.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Hydroxidionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind die Hydroxy- und Chinonderivate von Zindoxifen .

Wissenschaftliche Forschungsanwendungen

Chemie: Es dient als Modellverbindung für die Untersuchung der Struktur-Wirkungs-Beziehungen von SERMs.

Biologie: Zindoxifen wird in der Forschung verwendet, um die Modulation von Östrogenrezeptoren und ihre Auswirkungen auf zelluläre Prozesse zu verstehen.

Analyse Chemischer Reaktionen

Zindoxifene undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form its corresponding quinone derivative.

Reduction: It can be reduced to form its hydroxy derivative.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the acetoxy groups.

Hydrolysis: The acetoxy groups can be hydrolyzed to form the corresponding hydroxy derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The major products formed from these reactions are the hydroxy and quinone derivatives of this compound .

Wissenschaftliche Forschungsanwendungen

Chemistry: It serves as a model compound for studying the structure-activity relationships of SERMs.

Biology: Zindoxifene is used in research to understand estrogen receptor modulation and its effects on cellular processes.

Wirkmechanismus

Zindoxifen übt seine Wirkung aus, indem es an Östrogenrezeptoren bindet und so das Wachstum von östrogenabhängigen Tumorzellen hemmt . Es weist je nach Gewebetyp duale Eigenschaften von Östrogenagonisten und -antagonisten auf. Im Brustgewebe wirkt es als Antagonist und blockiert die proliferativen Wirkungen von Östrogen, während es im Knochengewebe als Agonist wirkt und die Knochendichte fördert . Die wichtigsten molekularen Zielstrukturen von Zindoxifen sind die Östrogenrezeptoren alpha und beta, und es moduliert verschiedene Signalwege, die an Zellproliferation und Apoptose beteiligt sind .

Vergleich Mit ähnlichen Verbindungen

Zindoxifen wird mit anderen SERMs wie Tamoxifen, Raloxifen und Bazedoxifen verglichen:

Tamoxifen: Wie Zindoxifen ist Tamoxifen ein SERM, das zur Behandlung von Brustkrebs eingesetzt wird.

Raloxifen: Raloxifen ist ein weiteres SERM, das hauptsächlich zur Vorbeugung von Osteoporose eingesetzt wird.

Bazedoxifen: Bazedoxifen ist ein Derivat von Zindoxifen und wird zur Behandlung von Osteoporose und als Teil der Hormonersatztherapie eingesetzt.

Die Einzigartigkeit von Zindoxifen liegt in seinen dualen Agonisten-Antagonisten-Eigenschaften und seiner Rolle als Leitverbindung bei der Entwicklung neuerer SERMs .

Biologische Aktivität

Zindoxifene, also known as D16726, is a synthetic non-steroidal anti-estrogen compound that has been studied primarily for its potential use in treating breast cancer. Its biological activity is characterized by its interaction with estrogen receptors (ER), modulation of cell proliferation, and induction of apoptosis in cancer cells. This article provides a comprehensive overview of the biological activity of this compound, including research findings, case studies, and data tables.

This compound acts as an antagonist to estrogen receptors, particularly ERα and ERβ. It binds to these receptors and inhibits the transcriptional activity normally induced by estrogen. This action leads to decreased cell proliferation in estrogen-responsive tissues, making it a candidate for breast cancer treatment.

Key Mechanisms:

- Estrogen Receptor Binding: this compound binds competitively to ERs, preventing estrogen from exerting its proliferative effects on target tissues.

- Induction of Apoptosis: Studies have shown that this compound can induce apoptosis in breast cancer cell lines, contributing to its anti-tumor effects.

- Cell Cycle Arrest: this compound has been observed to cause cell cycle arrest at the G1 phase, further inhibiting cancer cell growth.

Research Findings

Several studies have evaluated the efficacy and safety of this compound in clinical settings. Below are some notable findings:

Case Studies

- Clinical Efficacy : In a Phase I/II trial involving 30 patients with advanced breast cancer, this compound demonstrated only marginal therapeutic activity. The study concluded that while some patients experienced stabilization of disease, the overall response rate was low, indicating limited clinical utility for advanced cases .

- In Vitro Analysis : Laboratory studies on MCF-7 breast cancer cells showed that this compound effectively inhibited cell growth and induced apoptosis through mechanisms involving caspase activation and modulation of Bcl-2 family proteins .

Eigenschaften

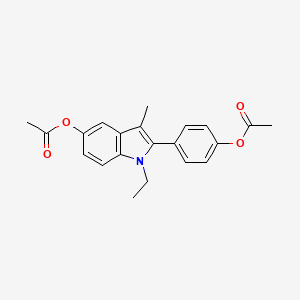

IUPAC Name |

[4-(5-acetyloxy-1-ethyl-3-methylindol-2-yl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-5-22-20-11-10-18(26-15(4)24)12-19(20)13(2)21(22)16-6-8-17(9-7-16)25-14(3)23/h6-12H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSZGVNZSUJHOJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)OC(=O)C)C(=C1C3=CC=C(C=C3)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60235396 | |

| Record name | Zindoxifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60235396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86111-26-4 | |

| Record name | Zindoxifene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86111-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zindoxifene [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086111264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC-341952 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=341952 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Zindoxifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60235396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZINDOXIFENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1IRS95M8DN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.